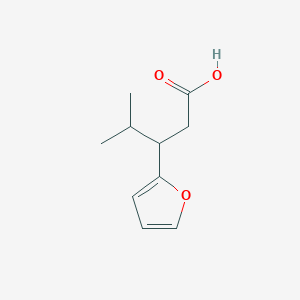

3-Furan-2-yl-4-methyl-pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Furan-2-yl-4-methyl-pentanoic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a pentanoic acid chain. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-yl-4-methyl-pentanoic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-furylcarbinol with methyl iodide in the presence of a base, followed by oxidation to form the desired acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Furan-2-yl-4-methyl-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

3-Furan-2-yl-4-methyl-pentanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its furan ring structure allows it to participate in various organic reactions, including cross-coupling reactions such as Suzuki–Miyaura coupling, where it can act as a nucleophile.

Reagent in Chemical Reactions

This compound is utilized as a reagent in several organic synthesis pathways. Its reactivity can be harnessed to develop new materials or pharmaceuticals through functionalization and derivatization processes.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values range from 2 to 4 µg/mL for various bacterial strains, highlighting its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2 | Multidrug-resistant strain |

| Enterococcus faecalis | 4 | Commonly tested strain |

| Streptococcus pneumoniae | 3 | Notable for respiratory infections |

Anti-inflammatory and Antifungal Activities

In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory applications and antifungal activities against various strains of fungi, including Candida albicans and Aspergillus niger. Studies have indicated a concentration-dependent effect on fungal growth inhibition .

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound. Its unique structure may contribute to the development of new drugs targeting bacterial infections or inflammatory diseases. The compound's ability to inhibit bacterial growth positions it as a candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its applications extend to the production of agrochemicals and other fine chemicals where specific reactivity is required.

Case Studies

-

Antibacterial Evaluation Study

A study conducted on various synthesized derivatives of furan compounds demonstrated that those containing the furan ring exhibited substantial antibacterial activity against multidrug-resistant strains. The research highlighted the potential of this compound as a scaffold for developing new antibacterial agents . -

Synthesis and Characterization Research

Research on synthesizing derivatives from furan compounds revealed that modifications to the furan ring could enhance biological activity. The study provided insights into optimizing synthesis routes and evaluating biological efficacy, paving the way for future applications of this compound in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 3-Furan-2-yl-4-methyl-pentanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring can participate in electron-donating and electron-withdrawing interactions, which can influence the compound’s reactivity and biological activity . Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-Furan-2-yl-4-methyl-pentanoic acid can be compared with other furan derivatives, such as:

2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.

Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.

Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.

The uniqueness of this compound lies in its specific structure, which combines a furan ring with a pentanoic acid chain, providing distinct chemical and biological properties .

Biologische Aktivität

3-Furan-2-yl-4-methyl-pentanoic acid (CAS No. 842954-66-9) is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a furan ring and a pentanoic acid backbone, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, along with relevant research findings.

- Molecular Formula : C₁₀H₁₄O₃

- Molecular Weight : Approximately 186.22 g/mol

- Structure : The compound features a furan moiety at the second position and a methyl group at the fourth position of the pentanoic acid chain, which influences its chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy has been quantified through MIC values, which range from 2 to 4 µg/mL for various bacterial strains. This range highlights its potential as an effective antibacterial agent in therapeutic applications.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2 | Multidrug-resistant strain |

| Enterococcus faecalis | 4 | Commonly tested strain |

| Streptococcus pneumoniae | 3 | Notable for respiratory infections |

Cytotoxic Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanisms underlying these effects are not fully elucidated but may involve interactions with cellular pathways related to apoptosis.

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the cytotoxicity of various furan derivatives, including this compound, against breast cancer cell lines (MCF-7).

- Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant potential for further development in oncology.

-

Mechanism of Action :

- The compound may interact with specific cellular receptors or pathways involved in cell growth and apoptosis, warranting further investigation into its pharmacological potential.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Antibacterial Mechanism : It is suggested that the compound interacts with bacterial receptors, inhibiting growth and proliferation.

- Cytotoxic Mechanism : Interaction with apoptotic pathways could lead to programmed cell death in cancer cells, making it a candidate for anti-cancer drug development.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Ongoing research aims to develop new drugs based on its structure and biological activity.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Antimicrobial Agents : Its potent antibacterial properties make it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZKIOEYOOAEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.